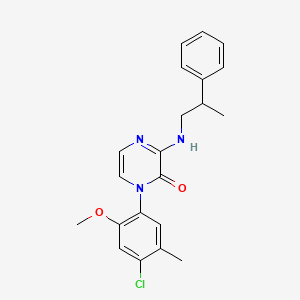
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide, also known as PTT, is a chemical compound that has been studied extensively for its potential use in scientific research. PTT is a member of the thiadiazole family of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is not well understood. It is thought to work by binding to ROS and undergoing a chemical reaction that produces a fluorescent signal. However, further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects:
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is its selectivity for ROS, which makes it a useful tool for studying the role of ROS in disease. However, one limitation is that it is not yet clear how N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide interacts with other molecules in cells, which could affect its specificity and sensitivity.
Zukünftige Richtungen
There are several future directions for research on N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide. One area of interest is developing new derivatives of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide with improved properties, such as increased selectivity or sensitivity. Another area of interest is studying the potential of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide for use in vivo, which could have important implications for the diagnosis and treatment of disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide and its potential applications in scientific research.
Synthesemethoden
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide can be synthesized through a multistep process, starting with the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride can then be reacted with propanamide to form N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and have been implicated in a variety of diseases, including cancer and neurodegenerative disorders. N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide has been shown to selectively detect ROS and has potential as a tool for studying the role of ROS in disease.
Eigenschaften
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-9(15)12-11-13-10(14-16-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKNOFMFOHRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)


![4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989704.png)


![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2989714.png)
